molecular formula C7H10N2 B2801547 2-Ethylpyridin-3-amine CAS No. 861393-64-8

2-Ethylpyridin-3-amine

Cat. No. B2801547
CAS RN: 861393-64-8
M. Wt: 122.171
InChI Key: OXIZYKRCAPLHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .


Molecular Structure Analysis

The InChI code for 2-Ethylpyridin-3-amine is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .


Physical And Chemical Properties Analysis

2-Ethylpyridin-3-amine is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

“2-Ethylpyridin-3-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Formation of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazopyridines

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .

Pharmacophores for Molecules with Biological and Therapeutic Value

Aminopyridines, such as “2-Ethylpyridin-3-amine”, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Development of Convenient Synthetic Methods

Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .

Synthesis of Amides via C–C Bond Cleavage

C–C bond cleavage is another developing approach to synthesize amides . The excellent stability of C–C bond makes this subject develop slowly, exploring new methods for constructing amides directly by C–C bond cleavage is attractive .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

properties

IUPAC Name

2-ethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIZYKRCAPLHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyridin-3-amine

Synthesis routes and methods I

Procedure details

A solution of 2-vinyl-3-nitropyridine (0.75 g, 5.0 mMol) from step 1 above dissolved in 50 mL of ethanol and 100 mg of 10% palladium on carbon was shaken under 55 psi of hydrogen using a parr hydrogenation apparatus until hydrogen uptake ceased. The mixture was filtered through a bed of celite and the filtrate concentrated in vacuo. The residue was purified by flash silica gel chromatography using 1% then 2% methanol in methylene chloride as an eluent to afford the title compound as a white crystalline solid (0.35 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 0.220 g (1.47 mmol) of 3-nitro-2-vinyl-pyridine dissolved in 1:1 methanol/ethyl acetate was added 0.010 g of Pd/C. The resulting mixture was hydrogenated overnight at 50 psi. Filtration and removal of solvent provided 0.160 g (89% yield) of 2-ethyl-pyridin-3-ylamine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.